molecular formula C15H17ClN2O B2579411 2-(2-Tert-butylphenoxy)-5-chloropyridin-3-amine CAS No. 870552-09-3

2-(2-Tert-butylphenoxy)-5-chloropyridin-3-amine

Cat. No. B2579411
CAS RN: 870552-09-3
M. Wt: 276.76
InChI Key: SBBXABBAQBZOCP-UHFFFAOYSA-N
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Description

2-(2-Tert-butylphenoxy)-5-chloropyridin-3-amine, also known as BCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCPA is a pyridine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Scientific Research Applications

Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, are prominent chiral auxiliaries in stereoselective synthesis. These compounds facilitate the asymmetric synthesis of N-heterocycles, such as piperidines, pyrrolidines, azetidines, and their derivatives, which are crucial in producing natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental Impact and Biodegradation

Synthetic phenolic antioxidants (SPAs), including derivatives of tert-butylphenol, are extensively used in commercial products for oxidative stability. Recent studies focus on their environmental occurrence, human exposure, and toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol have been detected in various environmental matrices and human samples. There's growing interest in developing low-toxicity and low-migration SPAs to reduce potential environmental pollution (Liu & Mabury, 2020).

Catalytic Applications

The development of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions highlights the importance of derivatives of tert-butylphenol and related compounds. These systems facilitate the synthesis of aromatic, heterocyclic, and aliphatic amines, demonstrating potential for commercial exploitation in organic synthesis (Kantam et al., 2013).

Toxicity and Degradation of Nitrogen-Containing Compounds

Advanced oxidation processes (AOPs) have been effective in degrading nitrogen-containing compounds, including amines and azo-dyes, that are resistant to conventional degradation processes. The degradation of these compounds is crucial due to their potential toxicity and persistence in the environment. Research emphasizes optimizing AOPs for efficient degradation, with ozone and Fenton processes showing significant promise (Bhat & Gogate, 2021).

properties

IUPAC Name

2-(2-tert-butylphenoxy)-5-chloropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-15(2,3)11-6-4-5-7-13(11)19-14-12(17)8-10(16)9-18-14/h4-9H,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBXABBAQBZOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=C(C=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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